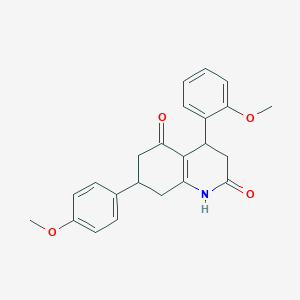

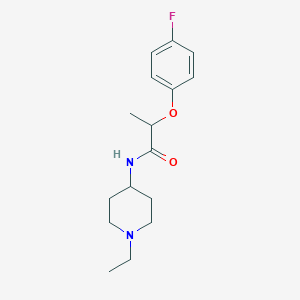

![molecular formula C18H21Cl2NO2S B4614681 4-叔丁基-N-[1-(2,4-二氯苯基)乙基]苯磺酰胺](/img/structure/B4614681.png)

4-叔丁基-N-[1-(2,4-二氯苯基)乙基]苯磺酰胺

描述

The compound falls within a class of benzenesulfonamide derivatives, which have been extensively explored for their potential in medicinal applications due to their diverse biological activities. The detailed synthesis and analysis of such compounds provide insights into their structural, physical, and chemical characteristics.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions between sulfonyl chloride and amines in the presence of basic aqueous media. For instance, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine, demonstrating the versatility of synthetic routes available for such compounds (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

The molecular structures of benzenesulfonamide derivatives are characterized by extensive intra- and intermolecular hydrogen bonds. These bonds play a crucial role in stabilizing the molecular structure, as seen in compounds like 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and its analogs. Such interactions often result in the formation of polymeric chains and contribute to the compound's stability and potential bioactivity (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including interactions with electrophiles and bases, to produce targeted compounds with specific functional groups. These reactions are crucial for tailoring the compounds for desired activities and properties. The synthesized compounds exhibit moderate to good activities against Gram-negative & Gram-positive bacteria, showcasing their chemical reactivity and potential as bioactive agents (Aziz‐ur‐Rehman et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, are influenced by their molecular structure and intermolecular interactions. For example, the solubility of benzenesulfonamide (BSA) in various solvents has been studied, providing essential data for the development of separation and reaction processes for these compounds (Yajun Li et al., 2019).

科学研究应用

合成和抑制研究

4-叔丁基-N-[1-(2,4-二氯苯基)乙基]苯磺酰胺由于其结构复杂,在药物化学领域的各种合成和抑制研究中发挥着重要作用。研究重点在于探索其作为合成具有增强生物活性的衍生物的核心结构的潜力。例如,已经进行了合成磺酰胺衍生物的研究,包括 4-(2-取代肼基)苯磺酰胺,以评估它们对碳酸酐酶的抑制作用,碳酸酐酶是维持组织和器官 pH 平衡的关键酶。这些衍生物显示出有效的抑制作用,表明 4-叔丁基-N-[1-(2,4-二氯苯基)乙基]苯磺酰胺相关化合物在治疗青光眼、癫痫和高山病等疾病中的潜在治疗应用 (H. Gul 等人,2016)。

抗氧化剂和酶抑制潜力

已研究了源自 4-叔丁基-N-[1-(2,4-二氯苯基)乙基]苯磺酰胺的化合物的抗氧化特性及其抑制乙酰胆碱酯酶和丁酰胆碱酯酶等酶的能力。这些酶与阿尔茨海默病等神经退行性疾病有关。例如,磺酰胺杂合席夫碱已显示出对这些酶的显着抑制作用,以及显着的抗氧化活性,表明它们在开发神经退行性疾病治疗方法中的潜力 (N. Kausar 等人,2019)。

催化活性和不对称反应

4-叔丁基-N-[1-(2,4-二氯苯基)乙基]苯磺酰胺的衍生物也因其催化活性而被探索,特别是在不对称反应中,不对称反应是生产对映体纯药物的基础。例如,涉及源自 4-(溴甲基)苯磺酰胺的辛可尼丁盐的研究已证明在不对称苄基化反应中具有高对映选择性催化活性,突出了该化合物在合成关键中间体中的用途,例如 HIV 蛋白酶抑制剂 (S. Itsuno 等人,2014)。

属性

IUPAC Name |

4-butan-2-yl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO2S/c1-4-12(2)14-5-8-16(9-6-14)24(22,23)21-13(3)17-10-7-15(19)11-18(17)20/h5-13,21H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPSJRYKMPYKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

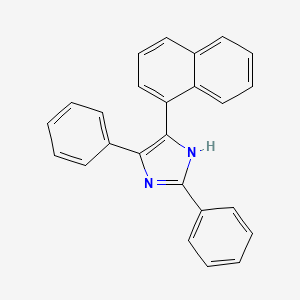

![2-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614620.png)

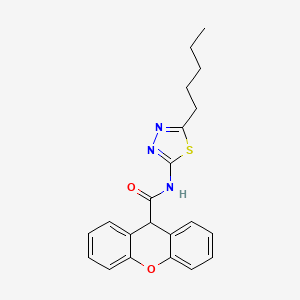

![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)

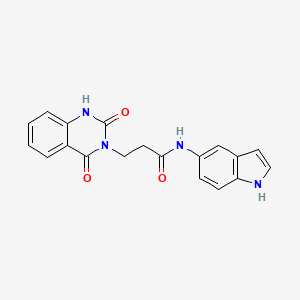

![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)

![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)

![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)

![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)

![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)